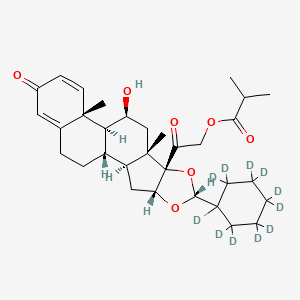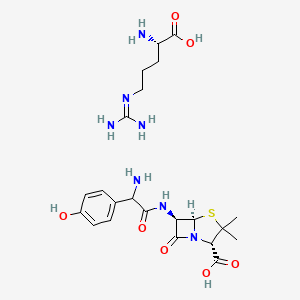![molecular formula C28H20N4O B12411020 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple fused rings, including quinoline, imidazole, and pyrazine moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol typically involves multi-step reactions that include the formation of the quinoline, imidazole, and pyrazine ringsKey reagents used in these steps include benzyl halides, phenyl hydrazines, and various catalysts to facilitate the cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups at specific positions on the rings .
Scientific Research Applications
2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows for interactions with various biological targets, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure
Mechanism of Action
The mechanism of action of 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline ring and exhibit antimalarial properties.
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole are known for their antimicrobial activities.
Pyrazine Derivatives: Compounds like pyrazinamide are used in the treatment of tuberculosis
Uniqueness
2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C28H20N4O |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C28H20N4O/c33-28-24(17-19-9-3-1-4-10-19)31-27-26(22-15-16-29-23-14-8-7-13-21(22)23)30-25(18-32(27)28)20-11-5-2-6-12-20/h1-16,18,33H,17H2 |
InChI Key |
LWNKLLCUKRDPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=NC5=CC=CC=C45)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)







